molecular formula C22H20ClN7O2 B3411567 2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920218-52-6

2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B3411567
CAS No.: 920218-52-6
M. Wt: 449.9 g/mol
InChI Key: RDCXBTGBPJZBHM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a triazole ring and substituted with a phenyl group at the 3-position. The molecule integrates a piperazine ring linked to the triazolopyrimidine system via a nitrogen atom, while a 4-chlorophenoxy-acetyl moiety is attached to the piperazine.

Key structural attributes include:

  • Triazolopyrimidine core: A bicyclic system with three nitrogen atoms in the triazole ring and two in the pyrimidine, enabling π-π stacking and hydrogen-bonding interactions.
  • Piperazine linker: Enhances solubility and provides conformational flexibility.
  • 4-Chlorophenoxy group: The electron-withdrawing chlorine atom may improve metabolic stability and membrane permeability.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c23-16-6-8-18(9-7-16)32-14-19(31)28-10-12-29(13-11-28)21-20-22(25-15-24-21)30(27-26-20)17-4-2-1-3-5-17/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCXBTGBPJZBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates a chlorophenoxy group and a triazolopyrimidine moiety linked through a piperazine. This structural composition suggests potential biological activity, particularly in the field of medicinal chemistry.

Structure and Properties

The molecular formula of the compound can be represented as C21H21ClN6OC_{21}H_{21}ClN_{6}O. The presence of multiple pharmacophores indicates a likelihood of diverse biological interactions.

Anticancer Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to 2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Reference
10bMCF-719.4
10eMCF-714.5
4cMDA-MB-23117.83
4jMCF-719.73

The compounds tested against the MCF-7 cell line exhibited IC50 values significantly lower than that of doxorubicin, indicating enhanced potency.

The mechanism by which these compounds exert their anticancer effects often involves inhibition of critical pathways such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). These pathways are crucial for cell proliferation and survival in various cancers.

Structure–Activity Relationship (SAR)

The SAR analysis suggests that the presence of specific substituents on the triazole and pyrimidine rings can greatly influence the biological activity. For example, larger and more lipophilic groups at the 2-position of the triazole enhance cytotoxicity against cancer cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Triazolo[4,5-d]pyrimidine Derivatives : These derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines including MCF-7 and HCT-116. The results indicated significant cytotoxic effects with IC50 values ranging from 3.83 to 11.94 μM for various derivatives when compared to established drugs like erlotinib .
  • In Silico Studies : Molecular docking studies have been employed to predict binding affinities to targets such as EGFR and PI3K, providing insights into potential mechanisms of action and guiding further modifications for enhanced efficacy .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Aromatic Groups : The phenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Piperazine Modifications : Acetylation () or morpholine substitution () modulates piperazine basicity, affecting pH-dependent solubility and protein interactions .

Physicochemical and Spectral Data

  • Melting Points : Analogues in exhibit melting points ranging from 89–155°C, correlating with substituent polarity (e.g., morpholine derivative 9e melts at 89–90°C due to reduced crystallinity) .
  • NMR Signatures : Aromatic protons in the target compound’s triazolopyrimidine core would resonate near δ 8.5–9.0 ppm (cf. δ 8.76 ppm in ) . Piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .

Inferred Pharmacological Profiles

  • Triazolopyrimidine-Piperazine Derivatives : highlights analogs inhibiting EZH2/HDACs, critical in cancer epigenetics .
  • Chlorophenoxy Group: Seen in antimicrobial agents (cf. chloroquine derivatives in ), hinting at possible antiparasitic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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